N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS No.: 1251589-23-7
Cat. No.: VC4963212
Molecular Formula: C18H17BrN4O2S
Molecular Weight: 433.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251589-23-7 |
|---|---|
| Molecular Formula | C18H17BrN4O2S |
| Molecular Weight | 433.32 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17BrN4O2S/c1-3-15-22-18(25-23-15)12-4-7-17(20-9-12)26-10-16(24)21-13-5-6-14(19)11(2)8-13/h4-9H,3,10H2,1-2H3,(H,21,24) |
| Standard InChI Key | VPENQQPDZJLXST-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C |
Introduction
N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C18H17BrN4O2S and a molecular weight of approximately 433.3 g/mol. This compound features a brominated phenyl group, an oxadiazole ring, a pyridine ring, and a thioacetamide group, making it a versatile molecule for various scientific applications.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. These may include:
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Bromination: Introduction of the bromine atom onto the phenyl ring.
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Formation of the Oxadiazole Ring: Through cyclization reactions involving appropriate precursors.
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Pyridine Ring Formation: Possibly through condensation reactions or other ring-forming processes.
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Thioacetamide Group Introduction: Involving the reaction of appropriate thiol precursors with acetamide derivatives.
Biological Activity and Potential Applications
While specific biological activity data for N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is limited, compounds with similar structural features have shown promise in medicinal chemistry. For example, oxadiazole and pyridine rings are known for their potential in drug design due to their stability and ability to interact with biological targets .
Comparison with Similar Compounds
Similar compounds, such as those featuring oxadiazole or pyridine rings, have been studied for their pharmacological profiles. These compounds often exhibit activity as enzyme inhibitors or receptor modulators, which can be beneficial in therapeutic applications .
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